molecular formula C11H13NO4 B7763977 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene CAS No. 37629-53-1

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Cat. No.: B7763977
CAS No.: 37629-53-1
M. Wt: 223.22 g/mol
InChI Key: JGFBGRHDJMANRR-SOFGYWHQSA-N
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Chemical Reactions Analysis

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminium hydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its structural properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:

  • 3,4-Dimethoxy-beta-nitrostyrene
  • 3,4-Methylenedioxy-beta-nitrostyrene
  • 2,5-Dimethoxy-beta-methyl-beta-nitrostyrene

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications . The unique combination of methoxy and nitro groups in this compound makes it particularly valuable in certain synthetic and research contexts .

Properties

IUPAC Name

1,2-dimethoxy-4-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFBGRHDJMANRR-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225075
Record name 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37629-53-1, 122-47-4
Record name 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37629-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)-2-nitropropene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 122-47-4
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Record name 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethoxyphenyl)-2-nitropropene
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